Synthesis of tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate
Synthesis of tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate
An In-Depth Technical Guide to the
Executive Summary
This guide provides a detailed, technically-grounded methodology for the synthesis of tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate, a valuable diamine building block in medicinal chemistry and drug development. This molecule serves as a foundational scaffold for more complex structures, such as intermediates for anticoagulants like Edoxaban.[1] The presented synthetic strategy is a robust two-step process commencing from commercially available 1-aminocyclohexanecarbonitrile. The core transformations involve a selective N-protection step followed by a powerful chemical reduction. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and emphasizes critical safety and handling procedures, particularly concerning the use of highly reactive metal hydrides.
Introduction
In the landscape of modern drug discovery, bifunctional molecular scaffolds are of paramount importance. Tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate is one such scaffold, featuring a geminally disubstituted cyclohexane ring bearing both a Boc-protected primary amine and a primary aminoethyl side chain. This unique arrangement offers two distinct points for chemical diversification: the sterically hindered, less nucleophilic carbamate-protected amine on the ring, and the highly accessible, reactive primary amine on the ethyl chain. This differential reactivity is key to its utility in the sequential construction of complex target molecules. The synthesis of such intermediates is a critical task for process chemists and medicinal chemists alike, demanding a route that is both efficient and scalable.
Synthetic Strategy and Mechanistic Overview
A logical and efficient synthetic pathway begins with 1-aminocyclohexanecarbonitrile. The strategy hinges on differentiating the two nitrogen functionalities that will be present in the final product. One is introduced as an amine, the other as a nitrile. The most direct approach involves protecting the existing amine and then reducing the nitrile to unveil the second amine.
This two-step sequence is outlined below:
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Step 1: N-Boc Protection: The primary amine of 1-aminocyclohexanecarbonitrile is selectively protected using di-tert-butyl dicarbonate (Boc₂O) to form the stable intermediate, tert-Butyl (1-cyanocyclohexyl)carbamate.
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Step 2: Nitrile Reduction: The cyano group of the intermediate is then reduced to a primary amine using a potent reducing agent, Lithium Aluminum Hydride (LiAlH₄), to yield the final product.
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Caption: High-level overview of the two-step synthetic pathway.
Mechanism of Boc Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The protection reaction proceeds via the nucleophilic attack of the primary amine on one of the carbonyl carbons of Boc₂O. A mild base, such as triethylamine, is used to scavenge the proton released from the amine, driving the reaction to completion. The byproducts, tert-butanol and carbon dioxide, are volatile and easily removed.
Mechanism of Nitrile Reduction with LiAlH₄
Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles.[2] The reduction of a nitrile to a primary amine requires two equivalents of hydride (H⁻) transfer.[3]
The mechanism involves two sequential nucleophilic additions of a hydride ion from the AlH₄⁻ complex to the electrophilic carbon of the nitrile.[3]
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The first hydride attacks the nitrile carbon, breaking one of the π-bonds and forming an intermediate imine anion complexed to aluminum.
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A second hydride attacks the imine carbon, breaking the remaining π-bond to form a dianionic species complexed to aluminum.
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A careful aqueous work-up then protonates the dianion to yield the final primary amine.[3]
The Boc protecting group is stable to the strongly basic and nucleophilic conditions of the LAH reduction, making this a highly effective and chemoselective transformation.
Caption: Simplified mechanism for the reduction of a nitrile to a primary amine using LiAlH₄.
Detailed Experimental Protocol
Disclaimer: The following procedures involve hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety measures in place.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier Example |
| 1-Aminocyclohexanecarbonitrile | ≥97% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥98% | Acros Organics |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous | J.T. Baker |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | EMD Millipore |
| Sodium Sulfate, Anhydrous | Reagent Grade | VWR |
| Hydrochloric Acid (HCl) | 1 M aqueous | LabChem |
| Sodium Hydroxide (NaOH) | 1 M aqueous | LabChem |
Step-by-Step Synthesis
Part A: Synthesis of tert-Butyl (1-cyanocyclohexyl)carbamate
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To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-aminocyclohexanecarbonitrile (5.00 g, 40.3 mmol).
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Dissolve the starting material in anhydrous dichloromethane (100 mL).
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Cool the solution to 0 °C using an ice-water bath.
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Slowly add triethylamine (6.73 mL, 48.3 mmol, 1.2 eq) via syringe.
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In a separate flask, dissolve di-tert-butyl dicarbonate (9.66 g, 44.3 mmol, 1.1 eq) in anhydrous dichloromethane (20 mL).
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Add the Boc₂O solution dropwise to the cooled reaction mixture over 30 minutes.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quench the reaction by adding 50 mL of deionized water.
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Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (1 x 50 mL), and brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude material by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to afford tert-Butyl (1-cyanocyclohexyl)carbamate as a white solid.
Part B:
SAFETY FIRST: LiAlH₄ reacts violently with water and is pyrophoric upon contact with moist air. This procedure must be conducted under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.
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Set up a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel.
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Under a positive flow of nitrogen, carefully charge the flask with Lithium Aluminum Hydride solution (1.0 M in THF, 90 mL, 90.0 mmol, ~2.5 eq).
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Cool the LAH suspension to 0 °C using an ice-water bath.
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Dissolve tert-Butyl (1-cyanocyclohexyl)carbamate (8.00 g, 35.7 mmol) in anhydrous THF (80 mL).
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Transfer the solution of the intermediate to the addition funnel and add it dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
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Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 4 hours.
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Cool the reaction mixture back down to 0 °C in an ice-water bath.
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Crucial Quenching Step (Fieser workup): Quench the reaction by adding reagents dropwise in the following order with vigorous stirring:
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Add water (3.4 mL) very slowly. (Initial gas evolution and precipitation will be observed).
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Add 15% aqueous NaOH (3.4 mL).
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Add water (10.2 mL).
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Allow the resulting slurry to stir at room temperature for 1 hour, during which a granular white precipitate of aluminum salts should form.
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Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).
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Combine the filtrate and washes and concentrate under reduced pressure to yield the crude product.
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The product can be purified further by acid-base extraction or chromatography if necessary, but the Fieser workup often provides material of high purity. The final product, tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate, is typically an oil or low-melting solid.
Data Summary and Yields
| Step | Compound Name | Starting Mass/Vol | Molar Eq. | MW ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| A | 1-Aminocyclohexanecarbonitrile | 5.00 g | 1.0 | 124.18 | - | - |
| A | Di-tert-butyl dicarbonate | 9.66 g | 1.1 | 218.25 | - | - |
| A | tert-Butyl (1-cyanocyclohexyl)carbamate | - | - | 224.31 | 7.99 | 85-95 |
| B | tert-Butyl (1-cyanocyclohexyl)carbamate | 8.00 g | 1.0 | 224.31 | - | - |
| B | Lithium Aluminum Hydride (1M) | 90 mL | ~2.5 | 37.95 | - | - |
| B | Final Product | - | - | 228.35 | 8.14 | 75-90 |
Conclusion
The synthesis of tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate is efficiently achieved through a two-step sequence involving Boc-protection of 1-aminocyclohexanecarbonitrile followed by LAH reduction. This method provides a reliable and scalable route to a key bifunctional building block. Careful execution of the protocol, particularly the handling and quenching of Lithium Aluminum Hydride, is essential for ensuring both high yields and operational safety. The resulting compound is primed for further elaboration in multi-step syntheses, making this guide a valuable resource for researchers in the pharmaceutical and chemical sciences.
References
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
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General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2014). SciELO México. [Link]
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Reduction of nitriles to amines using LiAlH4. (2023). YouTube. [Link]
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Selective Mono‐BOC Protection of Diamines. (2007). ResearchGate. [Link]
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Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
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Video: Nitriles to Amines: LiAlH4 Reduction. (2023). JoVE. [Link]
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The reduction of nitriles. Chemguide. [Link]
